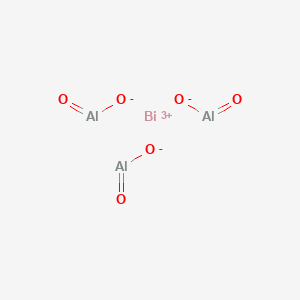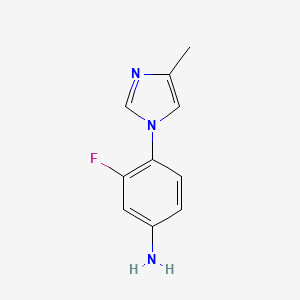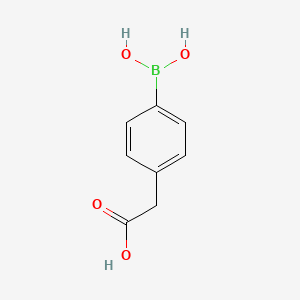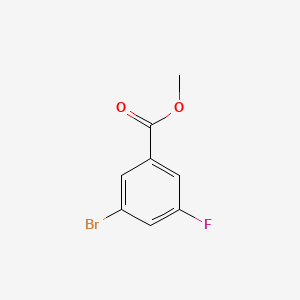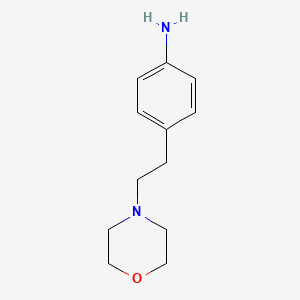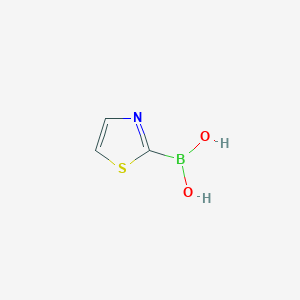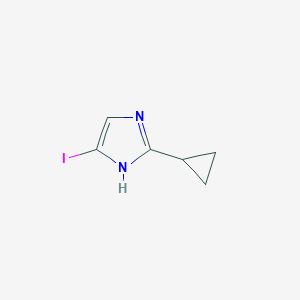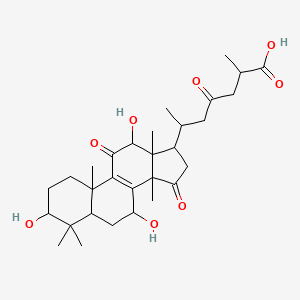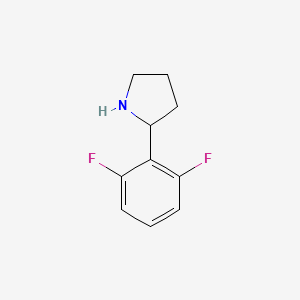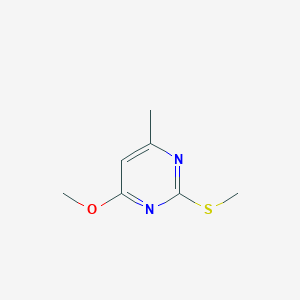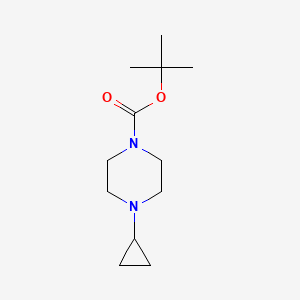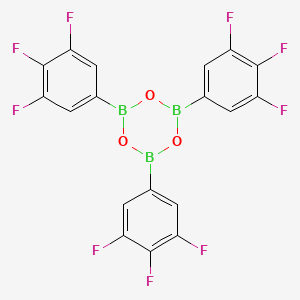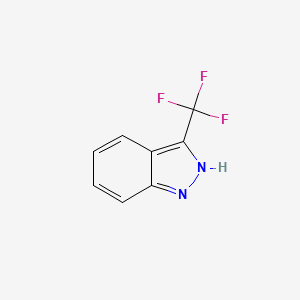
3-(trifluorometil)-1H-indazol
Descripción general
Descripción
Synthesis Analysis
The synthesis of trifluoromethyl compounds has been widely studied. For example, trifluoromethylpyridines have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients . Another study synthesized a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .Chemical Reactions Analysis
Trifluoromethylation is a significant reaction involving trifluoromethyl groups. This reaction introduces a trifluoromethyl group into an organic compound, which is of some importance in the pharmaceutical industry and agrochemicals .Aplicaciones Científicas De Investigación
Antidepresivo
El grupo trifluorometil se encuentra en varios medicamentos antidepresivos . La presencia de este grupo puede aumentar la potencia de estos medicamentos, lo que podría conducir a tratamientos más efectivos para la depresión.
Antipsicótico
Los medicamentos antipsicóticos también contienen el grupo trifluorometil . Estos medicamentos se utilizan para controlar la psicosis, incluida la esquizofrenia y el trastorno bipolar. El grupo trifluorometil puede contribuir a la eficacia de estos medicamentos.
Antihistamínico
El grupo trifluorometil está presente en varios medicamentos antihistamínicos . Los antihistamínicos se utilizan comúnmente para tratar los síntomas de las alergias, como la fiebre del heno, la urticaria, la conjuntivitis y las reacciones a las picaduras o picaduras de insectos.
Antifúngico
Se han desarrollado medicamentos antifúngicos con el grupo trifluorometil . Estos medicamentos se utilizan para tratar infecciones fúngicas, que pueden ocurrir en cualquier parte del cuerpo.
Anticancerígeno
El grupo trifluorometil se encuentra en varios medicamentos anticancerígenos . Estos medicamentos se utilizan en la quimioterapia para matar las células cancerosas y evitar que se propaguen.
Antioxidante
Algunos medicamentos antioxidantes contienen el grupo trifluorometil . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Antiinflamatorio
El grupo trifluorometil también está presente en medicamentos antiinflamatorios . Estos medicamentos se utilizan para reducir la inflamación y se pueden utilizar en el tratamiento de afecciones como la artritis y el lupus.
Inhibidor de la transcriptasa inversa
Una molécula con un grupo -CF3, unido a un centro estereogénico terciario en un anillo heteroalifático, exhibió una mejor potencia del fármaco hacia la inhibición de la enzima transcriptasa inversa . Esto es crucial en el tratamiento de enfermedades como el VIH, donde la transcriptasa inversa es una enzima clave en la replicación del virus.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that trifluoromethyl-containing compounds are involved in many catalytic trifluoromethylation reactions . These compounds are accepted as substrates by many enzymes , suggesting that 3-(trifluoromethyl)-1H-indazole could interact with various biological targets.
Mode of Action
It’s suggested that an oxidation/reduction process of trifluoromethyl-containing compounds is involved in many recently tested catalytic trifluoromethylation reactions . This could imply that 3-(trifluoromethyl)-1H-indazole might interact with its targets through similar redox reactions.
Biochemical Pathways
It’s known that organofluorine compounds, like 3-(trifluoromethyl)-1h-indazole, can affect various biological processes . These compounds can interact with a wide range of metabolites and potentially influence numerous biochemical pathways .
Pharmacokinetics
It’s known that the common routes of administration for drug molecules include oral, intravenous, intra-muscular, topical, inhalational, and intranasal . The specific ADME properties of 3-(trifluoromethyl)-1H-indazole would depend on its chemical structure and the route of administration.
Result of Action
It’s known that the cellular response to similar compounds follows the basic pattern of the ‘cellular stress response’ consisting of macromolecular damage to proteins, lipids, and dna; cell cycle arrest; molecular repair; and cell death when damage becomes too extensive to repair .
Action Environment
The action environment of 3-(trifluoromethyl)-1H-indazole would depend on various factors including its chemical stability, solubility, and volatility. For instance, trifluralin, a similar trifluoromethyl compound, is considered long-lasting in the environment (120-240 days) and has low aqueous solubility . Similarly, 3-(trifluoromethyl)-1H-indazole might also be influenced by environmental factors such as temperature, pH, and presence of other chemicals.
Propiedades
IUPAC Name |
3-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVACBOIQLBALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613268 | |
| Record name | 3-(Trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57631-05-7 | |
| Record name | 3-(Trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



